

Application Notes and Protocols for Aryl Chloride Amination with XPhos

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Compound of Interest

Compound Name: *Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine*

CAS No.: 303111-96-8

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These application notes provide a comprehensive guide to the palladium-catalyzed amination of aryl chlorides utilizing the bulky, electron-rich monophosphine ligand, XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). This reaction, a cornerstone of modern organic synthesis known as the Buchwald-Hartwig amination, is a powerful tool for the formation of C-N bonds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. The use of XPhos has been instrumental in expanding the scope of this reaction to include the less reactive but more abundant aryl chlorides.

Introduction

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. The development of specialized ligands has been critical to the success and broad applicability of this transformation. XPhos, a member of the Buchwald family of biarylphosphine ligands, is particularly effective for the coupling of challenging substrates, including electron-rich, electron-poor, and sterically hindered aryl chlorides, with a wide array of primary and secondary amines.

Its steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, namely the oxidative addition of the aryl chloride to the palladium(0) center and the subsequent reductive elimination to form the desired product.

Reaction Scope and General Conditions

The Pd/XPhos catalyst system is versatile and can be applied to a broad range of aryl and heteroaryl chlorides with various amines. The following tables summarize typical reaction conditions and yields for the amination of different aryl chlorides.

Table 1: Amination of Various Aryl Chlorides with Morpholine

Entry	Aryl Chloride	Pd Source (mol%)	XPhos (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	4-Chlorotoluene	Pd(dba) ₂ (1.5)	3.0	NaOt-Bu (2.0)	Toluene	Reflux	6	94[1]
2	Chlorobenzene	Pd ₂ (dba) ₃ (1.0)	2.0	NaOt-Bu (1.2)	Toluene	100	18	98
3	4-Chloroanisole	Pd ₂ (dba) ₃ (1.0)	2.0	NaOt-Bu (1.2)	Toluene	100	18	95
4	2-Chlorotoluene	Pd ₂ (dba) ₃ (1.0)	2.0	NaOt-Bu (1.2)	Toluene	100	18	92

Table 2: Amination of 4-Chlorotoluene with Various Amines

Entry	Amine	Pd Source (mol%)	XPhos (mol%)	Base (equiv.)	Solvent	Temp. (°C)	Time (h)	Yield (%)
1	Morpholine	Pd(dba) ₂ (1.5)	3.0	NaOt-Bu (2.0)	Toluene	Reflux	6	94[1]
2	Aniline	Pd ₂ (dba) ₃ (1.0)	2.0	NaOt-Bu (1.2)	Toluene	100	18	96
3	n-Hexylamine	Pd ₂ (dba) ₃ (1.0)	2.0	NaOt-Bu (1.2)	Toluene	100	18	85
4	Diethylamine	Pd ₂ (dba) ₃ (1.0)	2.0	NaOt-Bu (1.2)	Toluene	100	18	78

Experimental Protocols

The following is a detailed protocol for the amination of 4-chlorotoluene with morpholine, which can be adapted for other substrates with appropriate modifications.

Protocol 1: Gram-Scale Synthesis of 4-(p-tolyl)morpholine[1][2]

Reagents and Equipment:

- Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]
- XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Sodium tert-butoxide (NaOt-Bu)
- 4-Chlorotoluene
- Morpholine
- Anhydrous Toluene

- Two-necked round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for workup and purification
- Silica gel for column chromatography

Procedure:

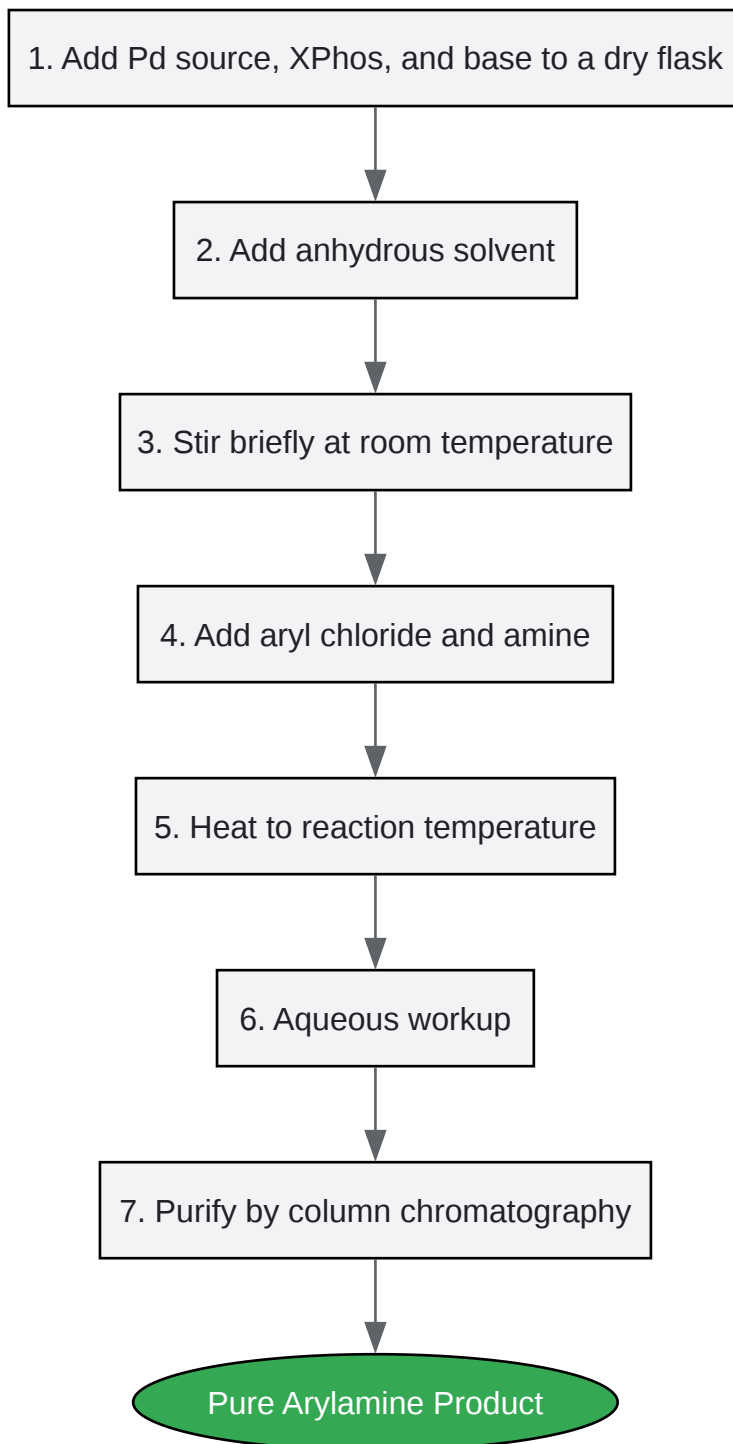
- **Catalyst Preparation:** To a dry two-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
- **Solvent Addition:** Add anhydrous toluene (5 mL) to the flask.
- **Pre-stirring:** Stir the mixture at room temperature for 5 minutes.
- **Reagent Addition:** Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the flask.
- **Reaction:** Heat the reaction mixture to reflux and stir for 6 hours. The reaction progress can be monitored by GC or TLC.
- **Workup:**
 - Cool the reaction mixture to room temperature.
 - Quench the reaction with the addition of water (10 mL).
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers and wash with water (10 mL) and then with brine (10 mL).

- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent to afford the pure product.

Visualizations

Experimental Workflow

General Experimental Workflow for Aryl Chloride Amination



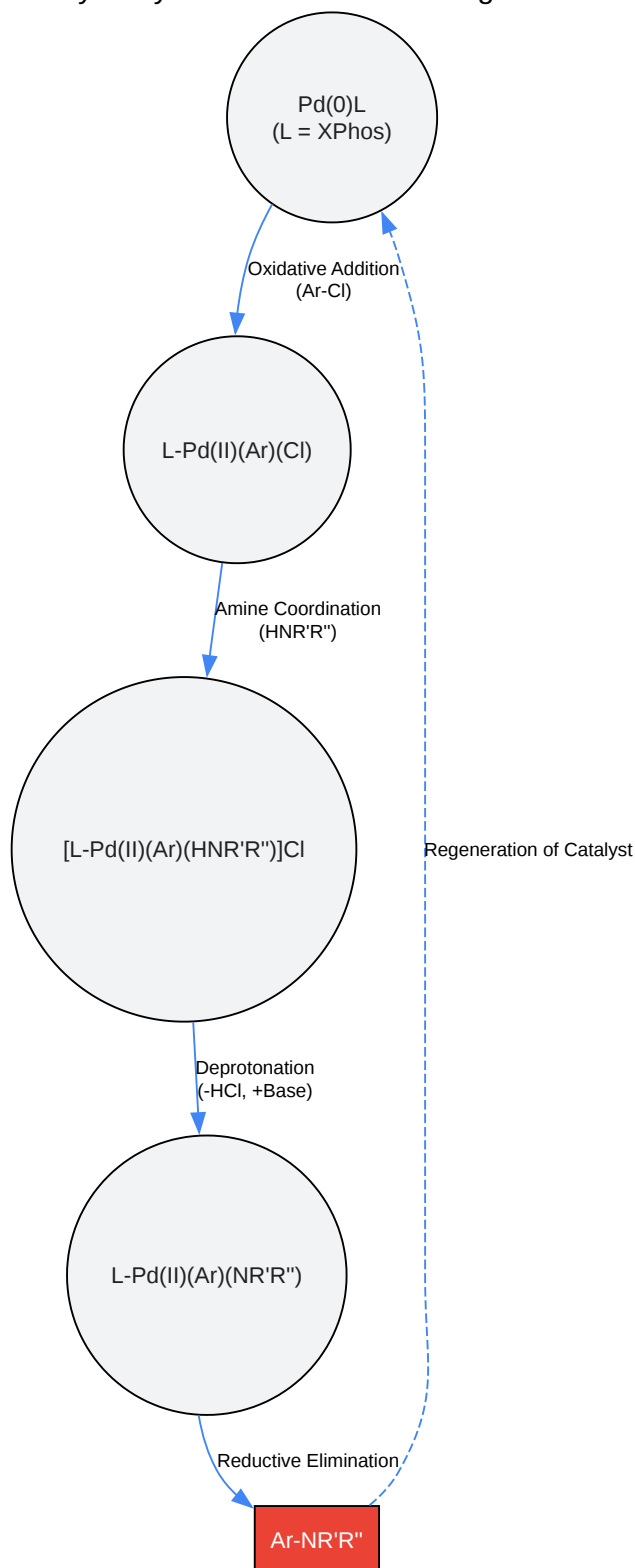
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Caption: General experimental workflow for the Pd/XPhos-catalyzed amination of aryl chlorides.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination is depicted below.

Catalytic Cycle of Buchwald-Hartwig Amination



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Caption: The catalytic cycle for the Buchwald-Hartwig amination using a Pd/XPhos system.

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References

- [1. escholarship.org \[escholarship.org\]](https://escholarship.org)
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